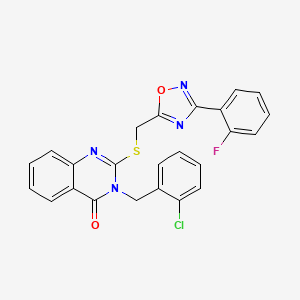

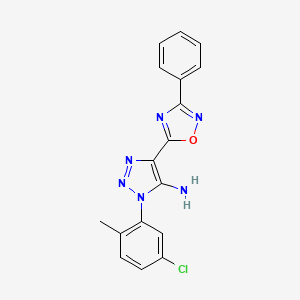

![molecular formula C11H15N3 B2469055 4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2320142-41-2](/img/structure/B2469055.png)

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Biological Activity

4-(Azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and related compounds are extensively researched for their potential in synthesizing novel organic compounds with significant biological activities. For example, these compounds have been explored for their capability to act as intermediates in synthesizing new pyrimidine-azetidinone analogues with antioxidant, antimicrobial, and antitubercular activities. The synthesis involves condensation and cycloaddition reactions, resulting in compounds that show promise against various bacterial, fungal strains, and mycobacterium tuberculosis, providing a basis for designing further antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Further research has indicated the potential use of 2-azetidinones, synthesized from pyrimidine carbohydrazides, as central nervous system (CNS) active agents. These compounds have shown significant antidepressant and nootropic activities in dose-dependent manners, highlighting the 2-azetidinone skeleton's potential as a valuable structure for developing new and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Antiviral Research

Additionally, the azetidine compound family has been explored for antiviral activities. Specifically, carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxy purine nucleosides, synthesized from azetidine compounds, have emerged as potent and selective anti-HIV agents. One compound, in particular, has demonstrated the ability to inhibit the infectivity and replication of HIV in T-cells at concentrations significantly below toxic levels, marking it as a potential candidate for antiretroviral therapy development (Vince & Hua, 1990).

Anticancer Research

In the realm of cancer research, compounds derived from azetidines have been synthesized to function as dual inhibitors of critical enzymes like dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents. These compounds have demonstrated inhibitory activities against both enzymes, with one being the first example of a 2,4-diamino classical antifolate with potent activity against human DHFR and TS. This highlights the pyrrolo[2,3-d]pyrimidine scaffold's potential for dual DHFR-TS and tumor inhibitory activity, with the 4-position substituent determining the potency (Gangjee et al., 2005).

properties

IUPAC Name |

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-12-10-5-2-4-9(10)11(13-8)14-6-3-7-14/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNGINTVQORWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCC2)C(=N1)N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)